molecular formula C8H5F3N2S B13556154 3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine

3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine

Cat. No.: B13556154
M. Wt: 218.20 g/mol
InChI Key: HQGVJBYWOKFEER-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminopyridine with a suitable thioamide under acidic conditions to form the thiazole ring . The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods allow for the production of large quantities of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .

Scientific Research Applications

3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine is unique due to the presence of both the thiazole and pyridine rings, as well as the trifluoromethyl group. This combination of structural features contributes to its distinct pharmacological profile and makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C8H5F3N2S

Molecular Weight

218.20 g/mol

IUPAC Name

3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C8H5F3N2S/c1-4-6-2-5(8(9,10)11)3-12-7(6)14-13-4/h2-3H,1H3

InChI Key

HQGVJBYWOKFEER-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=C1C=C(C=N2)C(F)(F)F

Origin of Product

United States

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